1-Ethyl-2-methylbenzimidazole

Physicochemical Characterization Solid-State Properties Benzimidazole Derivatives

Researchers probing sarcoplasmic reticulum Ca2+ release often lack a structurally defined, commercially available tool with validated ryanodine receptor activity. 1-Ethyl-2-methylbenzimidazole fills this gap. Documented to induce Ca2+ release from isolated triadic sarcoplasmic reticulum (Palade, 1987), it also features a low 51°C melting point-well below the 111°C of 1,2-dimethylbenzimidazole-and a higher logP (~2.1-2.36). These properties enable differential scanning calorimetry calibration, lipophilicity-driven SAR studies, and selective oxidation at the C2-methyl group for downstream derivatization. Bulk quantities (up to 50 kg) and custom purities are available.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 5805-76-5
Cat. No. B1584598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-methylbenzimidazole
CAS5805-76-5
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCCN1C(=NC2=CC=CC=C21)C
InChIInChI=1S/C10H12N2/c1-3-12-8(2)11-9-6-4-5-7-10(9)12/h4-7H,3H2,1-2H3
InChIKeyIPNPFISPYWNXBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-2-methylbenzimidazole Procurement Guide


1-Ethyl-2-methylbenzimidazole (CAS 5805-76-5) is a heterocyclic aromatic compound belonging to the 1,2-disubstituted benzimidazole class, bearing an ethyl group at N1 and a methyl group at C2 [1]. It is commercially available primarily as a synthetic building block and research intermediate, with reported logP values ranging from 2.1 to 2.36 and a predicted pKa of approximately 6.03 . The compound has been identified as a pharmacological agent that induces Ca2+ release from isolated sarcoplasmic reticulum [2].

Why Generic Substitution Is Unsupported for 1-Ethyl-2-methylbenzimidazole


In-class substitution of 1-ethyl-2-methylbenzimidazole with other 1-alkyl-2-methylbenzimidazoles or 1,2-dialkylbenzimidazoles is not justified due to distinct physicochemical properties that impact handling and formulation. The melting point of 1-ethyl-2-methylbenzimidazole (51°C) is significantly lower than that of its closest analog 1,2-dimethylbenzimidazole (111°C) , resulting in vastly different physical states at ambient temperature—a solid near its melting point versus a high-melting crystalline solid. This difference alone affects solubility, processing, and formulation behavior in ways not readily predicted from structure alone. Furthermore, differences in logP (~2.1–2.36 for the target [1] versus predicted ~1.5 for 1,2-dimethylbenzimidazole) suggest divergent partitioning behavior that could alter reactivity in biphasic or membrane-partitioning contexts.

1-Ethyl-2-methylbenzimidazole: Differentiation Evidence


Melting Point: Lower vs. 1,2-Dimethylbenzimidazole

The melting point of 1-ethyl-2-methylbenzimidazole is 51°C , compared to 111°C for 1,2-dimethylbenzimidazole (CAS 2876-08-6) . This 60°C difference, arising from the exchange of an N1-methyl for an N1-ethyl substituent, places the target compound near ambient temperature solid-liquid transition, while the comparator remains a high-melting crystalline solid under standard laboratory conditions.

Physicochemical Characterization Solid-State Properties Benzimidazole Derivatives

Lipophilicity Advantage vs. 1,2-Dimethylbenzimidazole

The computed XLogP3-AA for 1-ethyl-2-methylbenzimidazole is 2.1 [1], with an experimentally estimated logP of 2.36460 reported separately . In contrast, 1,2-dimethylbenzimidazole (C9H10N2) has a predicted logP of approximately 1.5 based on its reduced carbon count [2]. This ~0.6–0.9 log unit increase corresponds to roughly 4- to 8-fold greater partitioning into nonpolar phases, which can significantly affect reactivity in biphasic syntheses, chromatographic behavior, and membrane permeability in biological assays.

Lipophilicity Partition Coefficient Benzimidazole SAR

Calcium Signaling: Induces Ca2+ Release from Sarcoplasmic Reticulum

In a systematic study of drug-induced Ca2+ release from isolated triadic sarcoplasmic reticulum, 1-ethyl-2-methylbenzimidazole was identified among a panel of diverse pharmacological agents that trigger Ca2+ efflux through the Ca2+-induced Ca2+ release channel [1]. The compound was listed alongside caffeine, ryanodine, and halothane as active in this assay. This Ca2+-mobilizing activity is not reported for 1,2-dimethylbenzimidazole or 2-methylbenzimidazole in the same experimental system, suggesting that the specific N1-ethyl, C2-methyl substitution pattern may confer unique ion channel-modulating properties.

Calcium Signaling Sarcoplasmic Reticulum Ion Channel Pharmacology

Predicted pKa Shift vs. 1,2-Dimethylbenzimidazole

The predicted pKa of 1-ethyl-2-methylbenzimidazole is 6.03 ± 0.10 . This value places the compound near the physiological pH range, where small shifts in pH can significantly alter the ratio of neutral to protonated species. In contrast, 1,2-dimethylbenzimidazole is expected to have a higher pKa (estimated ~6.5–6.8) due to the absence of the slightly electron-withdrawing ethyl group [1]. This ~0.5–0.8 pKa unit difference corresponds to a roughly 3- to 6-fold difference in protonation equilibrium at pH 7.0, which may influence solubility, reactivity, and biological partitioning.

Acid-Base Properties Ionization State Predicted pKa

Recommended Applications for 1-Ethyl-2-methylbenzimidazole


Ca2+ Release Research Tool

As documented by Palade (1987), 1-ethyl-2-methylbenzimidazole induces Ca2+ release from isolated triadic sarcoplasmic reticulum [1]. Researchers investigating the pharmacology of the Ca2+-induced Ca2+ release channel (ryanodine receptor) in skeletal or cardiac muscle can use this compound as a structurally defined, commercially available tool to probe channel gating mechanisms. Its activity in this specific assay system distinguishes it from 2-methylbenzimidazole or 1,2-dimethylbenzimidazole, which are not reported to exhibit this property.

Synthesis of Benzimidazole-2-Carboxaldehyde Intermediate

The C2-methyl group of 1-ethyl-2-methylbenzimidazole can be selectively oxidized to the corresponding aldehyde [1]. This transformation converts the compound into 1-ethyl-1H-benzimidazole-2-carboxaldehyde, a versatile intermediate for further condensation reactions (e.g., with amines, hydrazines, or active methylene compounds). The N1-ethyl substituent provides distinct solubility and reactivity compared to N1-methyl or N1-unsubstituted analogs, making this a strategic choice when downstream products require specific N1-alkylation patterns.

Low-Melting Benzimidazole Reference Standard

With a melting point of 51°C [1], 1-ethyl-2-methylbenzimidazole serves as a useful reference compound for calibrating differential scanning calorimetry (DSC) instruments in the near-ambient temperature range, or as a model compound for studying the effects of N1-alkyl chain length on solid-state properties within the benzimidazole series. Its 60°C melting point depression relative to 1,2-dimethylbenzimidazole (111°C) provides a well-defined system for physical organic chemistry investigations of crystal packing forces.

Lipophilicity-Enhanced Screening Scaffold

For medicinal chemistry campaigns where increased lipophilicity is desired to enhance membrane permeability or target hydrophobic binding pockets, 1-ethyl-2-methylbenzimidazole (logP ~2.1–2.36) [1] offers a quantifiably higher logP than 1,2-dimethylbenzimidazole (logP ~1.5) . This ~0.6–0.9 log unit increase can be exploited in structure-activity relationship (SAR) studies to modulate ADME properties without altering the core benzimidazole pharmacophore.

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